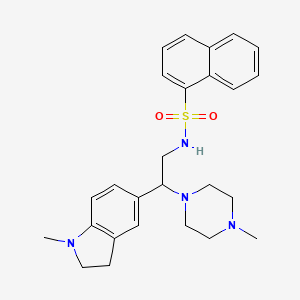

4-(4-acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(4-acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide” is a derivative of the class of compounds known as sulfonamides . Sulfonamides are a group of synthetic antimicrobial agents that contain the sulfonamide group . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .

Synthesis Analysis

The synthesis of sulfanilamide, a related compound, involves the chlorosulfonation of the corresponding acetanilide . The resulting 4-acetamidobenzenesulfanyl chloride is treated with ammonia to replace the chlorine with an amino group, affording 4-acetamidobenzenesulfonamide . The subsequent hydrolysis of the sulfonamide produces the sulfanilamide .Molecular Structure Analysis

The molecular formula of 4-acetamidobenzenesulfonyl azide, a related compound, is C8H8N4O3S . It has a molecular weight of 240.24 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sulfanilamide, a related compound, include chlorosulfonation, substitution of chlorine with an amino group, and hydrolysis of the sulfonamide .Physical And Chemical Properties Analysis

4-Acetamidobenzenesulfonyl azide, a related compound, is a solid at 20 degrees Celsius .Scientific Research Applications

Synthesis and Microbial Studies

A study focused on the synthesis of new pyridine derivatives using p-acetamidobenzenesulfonyl chloride as a key intermediate for developing compounds with potential antibacterial and antifungal activities (Patel & Agravat, 2007). This research illustrates the utility of the compound in generating new molecules with potential for microbial resistance studies.

Pharmacological Evaluation for Anti-inflammatory Agents

In the context of anti-inflammatory research, a derivative similar to 4-(4-acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide, namely 4-amino-N¹ methylbenzenesulfonamide, was synthesized and evaluated for its anti-inflammatory potential, demonstrating significant effectiveness in reducing paw edema in rat models (Mahdi, 2017). This underscores the potential of related compounds in the development of new anti-inflammatory drugs.

Material Science Applications

In material science, the synthesis and properties of ortho-linked polyamides, involving a bis(ether-carboxylic acid) derived from similar compound frameworks, were explored. These polyamides exhibited noncrystalline structures, high solubility in polar solvents, and thermal stability, making them suitable for various applications in material science (Hsiao et al., 2000).

Novel Compound Synthesis

Research into the intramolecular C-H insertions of carbenes derived from 2-diazo-2-sulfamoylacetamides demonstrated the synthesis of novel compounds with potential applications in organic synthesis and medicinal chemistry (Que et al., 2019). This work highlights the versatility of similar compounds in facilitating complex chemical transformations.

Mechanism of Action

Target of Action

The primary target of 4-(4-acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide is the enzyme involved in the synthesis of folic acid in bacteria . This compound, like other sulfa drugs, competes with para-aminobenzoic acid (PABA) for incorporation into folic acid .

Mode of Action

this compound interacts with its targets by mimicking the structure of PABA, a precursor in the synthesis of folic acid . By doing so, it inhibits the enzyme responsible for incorporating PABA into folic acid, thereby disrupting the synthesis of folic acid .

Biochemical Pathways

The affected pathway is the synthesis of folic acid, a vital component for bacterial growth . The downstream effects include the inhibition of bacterial growth due to the lack of folic acid, which is essential for the synthesis of nucleic acids and the metabolism of amino acids .

Pharmacokinetics

Similar sulfa drugs are known to be well absorbed in the gastrointestinal tract and widely distributed throughout body tissues .

Result of Action

The molecular effect of this compound’s action is the disruption of folic acid synthesis, leading to the inhibition of bacterial growth . On a cellular level, this results in the inability of the bacteria to proliferate, thereby controlling the bacterial infection .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, it is known to be a corrosive material and causes burns by all exposure routes . Therefore, it should be handled with care, and exposure to skin or eyes should be avoided .

Safety and Hazards

4-Acetamidobenzenesulfonyl azide, a related compound, is classified as a hazardous substance . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is also suspected of causing genetic defects . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

4-(4-acetamidophenyl)sulfonyl-N,N-diphenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O4S/c1-20(30)26-21-12-14-24(15-13-21)34(32,33)28-18-16-27(17-19-28)25(31)29(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15H,16-19H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZWADPMFSZSHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2506677.png)

![4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2506679.png)

![7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506680.png)

![6-ethyl 3-methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2506681.png)

![4-bromo-5-[[2-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenoxy]methyl]-1-methyl-2-phenylpyrazol-3-one](/img/structure/B2506683.png)

![5-(4-chlorophenyl)-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}pyrimidine](/img/structure/B2506685.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2506688.png)